molecular formula C12H18N4 B1471620 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 1412953-16-2

2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine

Número de catálogo: B1471620
Número CAS: 1412953-16-2
Peso molecular: 218.3 g/mol
Clave InChI: YPUYIHRMQNVVNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine (CAS 1507970-02-6) is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 . This pyrimidine-based scaffold, featuring both cyclopropyl and piperidin-1-yl substituents, is a valuable building block in medicinal chemistry and pharmaceutical research . The specific three-dimensional structure conferred by the cyclopropyl group can favorably influence the molecule's metabolic stability and binding affinity to biological targets . Similarly, the piperidine moiety is a common pharmacophore found in compounds active on the central nervous system and various enzyme classes . As such, this chemical serves as a key intermediate for researchers in the design and synthesis of novel bioactive molecules for investigative purposes. The product is provided with batch-specific documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUYIHRMQNVVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure Analysis of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal structure analysis framework for 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine . This guide is structured for researchers in structural biology and medicinal chemistry, focusing on the elucidation of solid-state conformation, intermolecular interactions, and their implications for drug design (e.g., kinase inhibition efficacy).[1]

Technical Guide | Version 1.0

Executive Summary & Pharmacophore Context

The molecule 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine represents a critical scaffold in the development of kinase inhibitors (e.g., JAK3, IRAK4) and ion channel modulators.[1] The pyrimidine core serves as a hinge-binding motif, while the C2-cyclopropyl group offers a unique steric profile compared to flexible alkyl chains, potentially enhancing metabolic stability and selectivity. The C6-piperidinyl group acts as a solubilizing moiety and a steric bulk provider to fill hydrophobic pockets.[1]

This guide outlines the protocol for determining the single-crystal X-ray structure of this compound, analyzing its conformational preferences (e.g., piperidine chair twist), and mapping the hydrogen-bonding networks that govern its solid-state stability and solubility.[1]

Crystallization Strategy & Data Acquisition

Achieving diffraction-quality crystals for aminopyrimidines requires balancing the hydrophobic nature of the piperidine/cyclopropyl groups with the polar amine functionality.[1]

Solubility Profiling & Solvent Selection[1]
  • Primary Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN).[1]

  • Anti-solvents: Water (

    
    ), Diethyl ether (
    
    
    
    ), Hexane.[1]
  • Protocol:

    • Screening: Prepare saturated solutions in primary solvents at 40°C.

    • Method A (Slow Evaporation): Filter solutions into borosilicate vials; cover with parafilm featuring 3-5 pinholes. Store at 20°C. Target: Block-like prisms.

    • Method B (Vapor Diffusion): Dissolve 10 mg in 0.5 mL EtOH. Place in an inner vial within a larger jar containing 5 mL hexane. Seal tightly. Target: High-quality single crystals free of twinning.

X-Ray Diffraction Parameters
ParameterSpecificationRationale
Radiation Source Mo K

(

Å)
Minimizes absorption effects for organic light-atom structures.[1]
Temperature 100 K (Cryostream)Reduces thermal motion (atomic displacement parameters), improving resolution of the cyclopropyl and piperidine ring atoms.[1]
Resolution Limit 0.75 Å or betterRequired to resolve H-atom positions on the amine group for H-bond mapping.
Strategy

and

scans
Complete sphere coverage to ensure high redundancy (>4.0).[1]

Structural Analysis Framework

Upon solving the structure (typically via Direct Methods or Intrinsic Phasing using SHELXT), the analysis must focus on three critical geometric pillars.[1]

Conformational Analysis

The Piperidine Twist: The piperidine ring at C6 typically adopts a chair conformation .[1] A critical parameter is the dihedral angle between the mean plane of the pyrimidine ring and the mean plane of the piperidine ring.

  • Expected Value: 10°–50° twist.

  • Causality: This twist relieves steric strain between the piperidine ortho-protons and the pyrimidine N1/C5 atoms.

  • Drug Design Implication: A highly twisted conformation may lock the molecule into a bioactive pose, reducing the entropic penalty of binding.[1]

The Cyclopropyl Orientation: The C2-cyclopropyl group is often bisected by the pyrimidine plane.[1]

  • Metric: Torsion angle

    
    .[1]
    
  • Significance: Determines the "width" of the molecule in the binding pocket.[1]

Hydrogen Bonding & Packing Motifs

Aminopyrimidines are renowned for forming robust supramolecular synthons.[1]

  • Primary Motif (Dimerization): The N4-amine (donor) and the Pyrimidine N3 (acceptor) typically form a centrosymmetric dimer via

    
     hydrogen bonds.[1]
    
  • Graph Set Notation:

    
    . This 8-membered ring motif is a hallmark of 2-aminopyrimidines and 4-aminopyrimidines.
    
  • Secondary Interactions: Weak

    
     interactions between the piperidine methylene protons and the electron-deficient pyrimidine ring of adjacent molecules.[1]
    

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from crystal harvesting to pharmacophore mapping.

CrystalAnalysisWorkflow Start Crude Compound Cryst Crystallization (EtOH/Hexane Diffusion) Start->Cryst Purification DataColl XRD Data Collection (Mo Kα, 100K) Cryst->DataColl Selection Solve Structure Solution (SHELXT / OLEX2) DataColl->Solve Integration Conf Conformational Analysis (Piperidine Twist & Cyclopropyl) Solve->Conf Hbond Interaction Mapping (R2,2(8) Dimer) Solve->Hbond SAR SAR Feedback Loop (Steric/Electronic Fit) Conf->SAR Bioactive Pose Hbond->SAR Solubility/MP

Figure 1: Integrated workflow for the structural elucidation of the target aminopyrimidine.

Predicted Structural Interaction Map

Based on analogous structures (e.g., Minoxidil precursors, JAK inhibitors), the expected molecular connectivity and supramolecular assembly are visualized below.

InteractionMap cluster_0 Dimer Interface (R2,2(8)) MolA Molecule A (Donor) N4_A N4-H (Amine) MolB Molecule B (Acceptor) N3_B N3 (Pyrm) N4_A->N3_B H-Bond (2.9 Å) N3_A N3 (Pyrm) N4_B N4-H (Amine) N4_B->N3_A H-Bond (2.9 Å)

Figure 2: Schematic of the predicted Centrosymmetric Dimer formed via N-H...N interactions.

References

  • Bernstein, J. et al. (1995).[2] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link

  • Sreenivasa, S. et al. (2012).[2] Crystal structure of 1-(2-amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride. Acta Crystallographica Section E. Link

  • Zhang, T. et al. (2019).[3] Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2012). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust and sensitive analytical method for the quantification of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine in human plasma. The methodology leverages state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[1] The protocols detailed herein are designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical trial sample analysis.

Introduction and Scientific Rationale

2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for establishing safety and efficacy during preclinical and clinical studies.

The selection of LC-MS/MS as the analytical platform is a deliberate choice driven by its superior analytical performance. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry, making it ideal for the complex environment of biological samples.[4]

This application note will detail a complete workflow, from sample preparation to data acquisition and analysis, providing not just a set of instructions, but also the scientific reasoning behind each step to ensure methodological robustness and data integrity.

Method Development Strategy

A systematic approach was employed to develop a reliable bioanalytical method. The key stages of development are outlined below:

cluster_0 Method Development Workflow Analyte Characterization Analyte Characterization MS Optimization MS Optimization Analyte Characterization->MS Optimization Determine physicochemical properties Chromatography Development Chromatography Development MS Optimization->Chromatography Development Select precursor/product ions Sample Preparation Sample Preparation Chromatography Development->Sample Preparation Optimize separation Method Validation Method Validation Sample Preparation->Method Validation Ensure clean extract

Caption: High-level workflow for bioanalytical method development.

Mass Spectrometry Optimization

The initial step involved the optimization of mass spectrometry parameters for 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine and a suitable internal standard (IS). A structural analog, such as a stable isotope-labeled version of the analyte, is the preferred choice for an internal standard to compensate for variability in sample processing and instrument response.

The compound was infused directly into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). Electrospray ionization (ESI) in positive mode is typically effective for amine-containing compounds.

Table 1: Optimized Mass Spectrometry Parameters

Parameter2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amineInternal Standard (Hypothetical)
Precursor Ion (Q1) m/z To be determined experimentallyTo be determined experimentally
Product Ion (Q3) m/z To be determined experimentallyTo be determined experimentally
Collision Energy (CE) Optimized for maximum signalOptimized for maximum signal
Ionization Mode ESI PositiveESI Positive
Chromatographic Separation

The primary goal of chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement, a common phenomenon in bioanalysis. A reverse-phase C18 column is a versatile starting point for the separation of moderately polar small molecules.

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) provides a good balance between resolution and analysis time.

Table 2: HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high efficiency and good retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5% to 95% B over 3 minutesAllows for efficient elution and separation from matrix components.
Column Temperature 40 °CImproves peak shape and reduces viscosity.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[4]

Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

cluster_1 Sample Preparation Workflow Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS 100 µL Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Vortex Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection

Caption: Step-by-step sample preparation protocol using protein precipitation.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed in accordance with FDA and EMA guidelines to ensure its reliability.[2][3][5] The key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration within ±15% of the nominal concentration.

Data Interpretation and Quality Control

During routine analysis, quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results. The acceptance criteria for accuracy and precision for these QC samples should be met for the run to be considered valid.

Conclusion

The described LC-MS/MS method provides a robust and reliable framework for the quantification of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine in human plasma. The detailed protocols for method development, sample preparation, and validation are designed to produce high-quality data suitable for regulatory submissions in the context of drug development. Adherence to the principles of bioanalytical method validation is paramount for ensuring data integrity and making informed decisions in pharmaceutical research.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

Sources

Application Note: Piperidinyl-Pyrimidines in Cancer Cell Line Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Kinase Resistance & Signaling Pathways

Introduction & Executive Summary

The piperidinyl-pyrimidine scaffold represents a privileged structural motif in modern oncology drug discovery. Characterized by a pyrimidine core functionalized with a piperidine (or morpholine) ring, this pharmacophore is critical in the design of ATP-competitive kinase inhibitors. Prominent examples include mTOR inhibitors (e.g., Torin analogs), CDK4/6 inhibitors (structural homologs to Palbociclib), and fourth-generation EGFR inhibitors designed to overcome C797S resistance mutations.

This application note provides a rigorous technical guide for evaluating novel piperidinyl-pyrimidine derivatives in cancer cell lines. Unlike generic screening protocols, this guide focuses on the specific physicochemical challenges of these lipophilic scaffolds and the mechanistic validation required to distinguish bona fide target engagement from off-target cytotoxicity.

Key Applications
  • Target Validation: Confirming inhibition of the PI3K/Akt/mTOR or EGFR signaling axes.

  • Resistance Profiling: Evaluating efficacy in cell lines harboring specific mutations (e.g., EGFR T790M/C797S).[1]

  • Phenotypic Screening: Quantifying G1 cell cycle arrest and apoptosis induction.

Mechanism of Action (MoA)

Piperidinyl-pyrimidines typically function as Type I ATP-competitive inhibitors . The pyrimidine ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the kinase.[2] The piperidine ring often projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity.

Visualization: The PI3K/mTOR Signaling Axis

The following diagram illustrates the critical nodes where piperidinyl-pyrimidine derivatives (e.g., mTOR or dual PI3K/mTOR inhibitors) exert their effect, leading to the suppression of protein synthesis and cell survival.

mTOR_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment TSC TSC1/2 Complex AKT->TSC Inhibition (Phos) mTORC1 mTORC1 (Target of Rapamycin) TSC->mTORC1 Inhibition (GAP) S6K p70S6K mTORC1->S6K Phosphorylation S6 Ribosomal Protein S6 (Translation) S6K->S6 Activation Inhibitor Piperidinyl-Pyrimidine Inhibitor Inhibitor->PI3K Dual Inhibition (Optional) Inhibitor->mTORC1 ATP Competition

Caption: Schematic of the PI3K/AKT/mTOR pathway showing the intervention points for piperidinyl-pyrimidine inhibitors.

Compound Handling & Preparation

Expert Insight: Piperidinyl-pyrimidines are often highly lipophilic (LogP > 3). Improper solubilization is the #1 cause of variability in IC50 data.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute and inspect visually for clarity.

  • Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles, which can induce micro-precipitation.

  • Working Solutions:

    • Do not dilute directly from 10 mM stock into cell culture media. This causes "crashing out."

    • Intermediate Step: Perform serial dilutions in 100% DMSO first.

    • Final Step: Dilute the DMSO series 1:1000 into the culture media (final DMSO concentration = 0.1%).

Protocol A: In Vitro Cytotoxicity Profiling (IC50 Determination)

This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) which is more sensitive than MTT for cytostatic kinase inhibitors.

Experimental Workflow

Cytotoxicity_Workflow Step1 Day 0: Cell Seeding (3000 cells/well) Step2 Day 1: Compound Addition (9-point dilution) Step1->Step2 Step3 Incubation: 72 Hours @ 37°C, 5% CO2 Step2->Step3 Step4 Readout: Add Lysis/ATP Reagent Measure Luminescence Step3->Step4

Caption: 72-hour cytotoxicity workflow for evaluating kinase inhibitor potency.

Step-by-Step Procedure
  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, or PC-9) into white-walled 96-well plates.

    • Density: 3,000–5,000 cells/well (optimized to ensure linearity).

    • Volume: 90 µL per well.

    • Incubation: Allow attachment overnight (16–24 hours).

  • Treatment: Prepare a 10x compound plate in media (max 1% DMSO). Add 10 µL to each well (Final 1x, 0.1% DMSO).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., Staurosporine 1 µM).

  • Incubation: Incubate for 72 hours (approx. 2-3 doubling times).

  • Analysis: Add 100 µL ATP detection reagent. Shake for 2 mins, incubate 10 mins dark. Read luminescence.

Representative Data: Resistance Profiling

The table below demonstrates how a potent piperidinyl-pyrimidine (Compound X) might perform against Wild-Type (WT) vs. Resistant EGFR mutants.

Cell LineGenotypeRef.[1][3][4][5] Drug (Gefitinib) IC50Compound X (Piperidinyl-Pyrimidine) Interpretation
A549 EGFR WT> 10 µM2.5 µMLow potency on WT (Selectivity)
PC-9 EGFR Del1915 nM12 nMPotent on sensitizing mutation
H1975 EGFR T790M> 5 µM25 nM Overcomes T790M resistance
PC-9/C797S EGFR C797S> 10 µM45 nM Effective against triple mutant

Protocol B: Target Engagement (Western Blot)

Cytotoxicity proves death, but not the cause. You must validate the MoA by blotting for phosphorylation of downstream targets.

Target Markers:

  • mTOR Inhibition: p-S6 (Ser235/236) and p-4EBP1.

  • EGFR Inhibition: p-EGFR (Tyr1068) and p-ERK1/2.

Procedure:

  • Seed cells in 6-well plates (5 x 10^5 cells/well).

  • Treat with compound at 1x, 5x, and 10x the IC50 for 6 hours (signaling effects occur rapidly, unlike cell death).

  • Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Normalize protein (BCA assay) and load 20 µ g/lane .

  • Critical Control: Total protein levels (e.g., Total S6) must remain stable while Phospho-S6 decreases.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Piperidinyl-pyrimidines targeting CDK or mTOR typically induce G0/G1 arrest .

  • Treatment: Treat cells for 24 hours with the IC50 concentration.

  • Harvesting: Trypsinize cells and wash in PBS.

  • Fixation: Add dropwise to ice-cold 70% Ethanol while vortexing. Store at -20°C > 2 hours.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Acquisition: Analyze >10,000 events. Look for accumulation in the G1 peak (2N DNA content) compared to DMSO control.

References

  • Vertex Pharmaceuticals. (2014).[6] Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.[6]

  • Journal of Medicinal Chemistry. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. ACS Publications.

  • MDPI. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Pharmaceuticals.[7]

  • ACS Medicinal Chemistry Letters. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.

  • BenchChem. (2025).[3][8] In Vitro Cytotoxicity Assays: Applications in Drug Discovery and Protocols.[9]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2,6-disubstituted pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex regioselectivity and reactivity challenges inherent in synthesizing 2,6-disubstituted pyrimidin-4-amines.

This center is structured to provide theoretical causality, actionable troubleshooting, and self-validating protocols to ensure your multi-step syntheses are robust and reproducible.

Part 1: Theoretical & Mechanistic FAQs

Q: Why does nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine inherently favor the C4 position over C2? A: The regioselectivity is governed by the electronic distribution of the pyrimidine ring. Quantum mechanical (QM) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4,6-trichloropyrimidine has large lobes localized at the C4 and C6 positions, but a distinct node (no LUMO distribution) at the C2 position[1]. Because nucleophilic attack occurs at the orbital with the lowest energy barrier, the amine preferentially attacks C4/C6 under kinetic control.

Q: I added an electron-donating group (EDG) at C6, and now my amination is occurring at C2 instead of C4. Why did the selectivity reverse? A: Regioselectivity in dichloropyrimidines is highly sensitive to electronic effects. An EDG (such as a methoxy group) at C6 donates electron density into the ring, which disproportionately raises the LUMO energy at the adjacent C4 position[1][2]. This increased energy barrier at C4 effectively redirects the nucleophilic attack to the C2 position, shifting the reaction toward C2-selectivity.

Q: Why do my standard SNAr reactions with neutral amines yield messy 1:1 to 4:1 mixtures of C4/C2 isomers? A: Neutral nitrogen nucleophiles often lack the driving force to trap the kinetic C4 product exclusively, especially in polar solvents or at elevated temperatures, which push the reaction toward thermodynamic control[3]. To achieve >95:5 C4 selectivity, you must either use highly controlled cryogenic conditions or switch to a transition-metal-catalyzed approach (like Buchwald-Hartwig amination)[3][4].

Part 2: Experimental Troubleshooting Guides

Issue 1: Poor Regioselectivity in the First Amination Step

  • Symptom: LC-MS shows two distinct peaks with identical masses (isomers) after reacting 2,4,6-trichloropyrimidine with an amine.

  • Root Cause: SNAr conditions are too harsh (high temperature, polar protic solvent), allowing thermodynamic equilibration to the C2 isomer.

  • Solution: Abandon standard SNAr and utilize a Palladium-catalyzed amination. The oxidative addition of Pd(0) is highly sensitive to the electron density of the C–Cl bonds. Using a catalyst complex formed from Pd and simple phosphines (e.g., dppb) strongly favors oxidative addition at C4, yielding >99:1 regioselectivity[3][4].

Issue 2: Over-substitution (Di-amination) During SNAr

  • Symptom: Formation of 2,4-diamino-6-chloropyrimidine side products.

  • Root Cause: Localized excess of the amine nucleophile or failure to neutralize the HCl byproduct, which can protonate the starting material and alter its reactivity profile.

  • Solution: Reverse the order of addition. Pre-mix the amine with a strong, non-nucleophilic base (like LiHMDS) and add this dropwise to the pyrimidine solution[2]. This ensures the amine is deprotonated (increasing its nucleophilicity for a fast kinetic reaction at C4) without creating a localized excess of the amine.

Issue 3: Stalled Buchwald-Hartwig Amination at C2

  • Symptom: The final C2-amination step fails to reach completion, leaving unreacted 4-amino-6-substituted-2-chloropyrimidine.

  • Root Cause: The amine installed at C4 is electron-donating, which deactivates the remaining C2–Cl bond toward Pd oxidative addition. Furthermore, primary amines can tightly bind to palladium complexes, poisoning the catalyst[5].

  • Solution: Switch to a bidentate phosphine ligand (e.g., BINAP or DPPF). Bidentate ligands prevent the formation of off-cycle palladium halide dimers after oxidative addition and accelerate the reductive elimination step, forcing the catalytic cycle forward[5].

Part 3: Quantitative Data on Regioselectivity

The following table summarizes how different conditions and substrates dictate the C4 vs. C2 regioselectivity, allowing you to select the optimal pathway based on your target.

SubstrateReagents / CatalystConditionsMajor ProductC4:C2 Ratio
6-Aryl-2,4-dichloropyrimidineAliphatic Amine, LiHMDSNo Catalyst, -60°CC4-Amine~70:30[3]
6-Aryl-2,4-dichloropyrimidineAliphatic Amine, LiHMDSPd(OAc)₂, dppb, 0°CC4-Amine>99:1[4]
2,4,6-TrichloropyrimidineN-Sodium CarbamatesDMF, RT, 15–30 minC4-Amine>95:5[6]
2,4-Dichloro-6-methoxypyrimidineDialkylaminesSNAr, RTC2-AmineHighly C2[1]

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective C4-Amination (Pd-Catalyzed)

Mechanistic Rationale: Utilizing Pd catalysis bypasses the poor selectivity of SNAr by relying on the highly selective oxidative addition of Pd into the more electron-deficient C4–Cl bond[4].

  • Catalyst Preparation: In an oven-dried flask under argon, combine Pd(OAc)₂ (2 mol%) and dppb (2 mol%) in anhydrous THF. Stir for 10 minutes at room temperature until the complex forms.

  • Substrate Addition: Add 2,4,6-trichloropyrimidine (1.0 eq) to the catalyst solution and cool the mixture to 0°C.

  • Nucleophile Activation: In a separate dry vial, mix the secondary amine (1.1 eq) with LiHMDS (1.0 M in THF, 1.1 eq) at 0°C. Causality: LiHMDS acts as a strong, non-nucleophilic base to generate the highly reactive amide anion without competing for the electrophilic pyrimidine[2][3].

  • Controlled Coupling: Add the activated amine solution dropwise to the pyrimidine/catalyst mixture over 15 minutes. Stir at 0°C for 1 hour.

  • Validation Checkpoint (Crucial): Quench a 10 µL aliquot in saturated NH₄Cl and extract with EtOAc. Run LC-MS.

    • Pass: A single major peak corresponding to the mono-aminated mass with a 9:6:1 (Cl₂) isotope pattern.

    • Fail: Presence of a 3:1 (Cl₁) isotope pattern indicates over-substitution. Do not proceed to the next step if di-amination >5%.

Protocol B: Sequential C6 Suzuki Coupling & C2 Buchwald-Hartwig Amination

Mechanistic Rationale: Once C4 is aminated, the C6–Cl bond remains more reactive than C2–Cl due to steric and electronic factors, allowing for sequential functionalization.

  • C6 Suzuki Coupling: Combine the C4-aminated product (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Degas and heat to 80°C for 4 hours.

  • Validation Checkpoint: Isolate the crude product and run a ¹H-NMR.

    • Pass: The C5 proton singlet will shift significantly downfield due to the new aryl ring deshielding effect. The MS should show a 3:1 (Cl₁) isotope pattern.

  • C2 Buchwald-Hartwig Amination: To the purified C6-coupled intermediate, add the final amine (1.5 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and NaOtBu (2.0 eq) in anhydrous toluene. Heat to 100°C for 12 hours. Causality: BINAP is required here to prevent catalyst poisoning by the amines and to force reductive elimination at the deactivated C2 position[5].

Part 5: Workflow & Logic Visualizations

QM_Logic Start 2,4,6-Trichloropyrimidine LUMO LUMO localized at C4 & C6 (Node at C2) Start->LUMO QM Property SNAr Nucleophilic Attack (Amine + Base) LUMO->SNAr C4 C4-Amination (Major) Kinetic Control SNAr->C4 Low Temp, Non-polar C2 C2-Amination (Minor) Thermodynamic Control SNAr->C2 High Temp, Polar

QM-driven logic tree for regioselective amination on 2,4,6-trichloropyrimidine.

Synthesis_Workflow S1 Step 1: C4-Amination (Pd-cat, 0°C) V1 Validate: LC-MS (Cl2 Isotope Pattern) S1->V1 S2 Step 2: C6-Coupling (Suzuki, 80°C) V1->S2 V2 Validate: 1H-NMR (C5-H Downfield Shift) S2->V2 S3 Step 3: C2-Amination (Buchwald-Hartwig) V2->S3 Final Target: 2,6-disubstituted pyrimidin-4-amine S3->Final

Three-step sequential functionalization workflow with validation checkpoints.

References

  • Peng, Z.-H., Journet, M., & Humphrey, G. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, American Chemical Society. 3

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics." WuXi AppTec. 1

  • BenchChem. "Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center." BenchChem. 2

  • Falchi, A., et al. "Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates." ResearchGate. 6

  • Synfacts. "Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis." Thieme Connect. 4

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. 5

Sources

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Introduction: The Challenge of Chloropyrimidines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] However, the application of this reaction to electron-deficient heteroaryl chlorides, such as chloropyrimidines, presents a unique set of challenges. The inherent reactivity of the pyrimidine ring can lead to competing side reactions, and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds often necessitates carefully optimized conditions to achieve high yields.[2] This guide provides practical, field-proven insights to address these specific issues.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction shows low to no conversion of the chloropyrimidine. What are the primary factors to investigate?

Low or no conversion is a frequent issue, often stemming from the challenging oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is typically the rate-limiting step.[3]

Initial Diagnostic Workflow:

dot graph TD { A[Start: Low/No Conversion] --> B{Catalyst System Integrity}; B --> C{Palladium Source & Pre-catalyst}; B --> D{Ligand Choice & Loading}; A --> E{Reaction Conditions}; E --> F[Temperature]; E --> G[Inert Atmosphere]; E --> H[Solvent Purity]; A --> I{Base Selection & Purity};

} dot Caption: Initial troubleshooting workflow for low conversion.

Detailed Solutions:

  • Catalyst System:

    • Palladium Source: The activity of your palladium source is paramount. Palladium(II) acetate (Pd(OAc)₂) can be inconsistent; consider using a more reliable pre-catalyst, such as a G3 or G4 palladacycle, which efficiently generates the active Pd(0) species.[3][4]

    • Ligand Selection: For activating C-Cl bonds, bulky, electron-rich phosphine ligands are essential. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective.[3] Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are recommended.[3][4]

    • Catalyst Loading: For challenging chloropyrimidines, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary to drive the reaction to completion.[3]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, typically in the 80-110 °C range, are often required to facilitate the difficult oxidative addition step.[5]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

    • Solvent: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[3] Water and oxygen can significantly hinder the catalytic cycle.[5]

  • Base Selection:

    • A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5]

    • If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[4]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the chloropyrimidine is reduced instead of aminated.[3] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.[1]

Strategies to Suppress Hydrodehalogenation:

StrategyRationaleRecommended Action
Ligand Choice The ligand influences the rates of the catalytic cycle steps.Screen different bulky biarylphosphine ligands. A ligand that accelerates reductive elimination relative to competing pathways can minimize hydrodehalogenation.
Base Purity Traces of moisture or hydroxide in the base can be a proton source.Use a high-purity, anhydrous base. If using NaOtBu, ensure it is from a reliable source and handled under inert conditions.[3]
Amine Stoichiometry A slight excess of the amine can favor the desired C-N coupling.Use 1.2-1.5 equivalents of the amine coupling partner.[3]
Anhydrous Conditions Trace water can act as a proton source for the reduction pathway.Scrupulously dry all reagents, solvents, and glassware.[3]
Q3: My reaction on a dichloropyrimidine is not regioselective. How can I control which chlorine atom is substituted?

Achieving regioselectivity on di-substituted pyrimidines is a common challenge and depends on the electronic and steric properties of the substrate and the reaction conditions. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more activated towards nucleophilic attack in SNAr reactions, while palladium-catalyzed amination can sometimes favor the C2 position.[6]

Factors Influencing Regioselectivity:

  • Reaction Type:

    • SNAr: For highly activated dichloropyrimidines, a transition-metal-free SNAr reaction might be feasible and can offer different regioselectivity.[7] This pathway is favored by polar aprotic solvents like DMF or DMSO.[5]

    • Buchwald-Hartwig: The choice of ligand and catalyst can influence the site of oxidative addition. In some cases, specific ligands can direct the selectivity to a particular position.[5]

  • Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered chlorine atom.[5]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one position over the other.

  • Catalyst Control: For palladium-catalyzed reactions, screening different ligands is crucial. Some catalyst systems have been shown to provide high regioselectivity for the amination of specific dichloropyrimidines.[6]

Frequently Asked Questions (FAQs)

Q4: What is the best palladium pre-catalyst to start with for a new chloropyrimidine substrate?

For initial screening, a G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3) is an excellent starting point.[4] These pre-catalysts are air-stable, easy to handle, and provide a reliable and efficient in situ formation of the active LPd(0) catalyst upon exposure to the base.[8] This avoids the inconsistencies sometimes observed with sources like Pd(OAc)₂.[9]

Q5: How do I choose the optimal base for my reaction?

The choice of base is critical and depends on the substrate's functional group tolerance and the solvent.

dot graph LR { subgraph "Base Selection Logic" A[Start: Choose Base] --> B{Substrate Base Sensitive?}; B -- No --> C[NaOtBu or LHMDS]; B -- Yes --> D{Weaker Base Options}; D --> E[K₃PO₄ or Cs₂CO₃]; C --> F["Strong, non-nucleophilic bases. Promote high reaction rates."]; E --> G["Broader functional group tolerance. May require higher temperatures or more active catalyst."]; end

} dot Caption: Decision diagram for base selection.

  • For Robust Substrates: Sodium tert-butoxide (NaOtBu) generally permits the highest reaction rates and lowest catalyst loadings.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be useful, especially for substrates with protic functional groups.[4][10]

  • For Base-Sensitive Substrates: If your chloropyrimidine or amine contains base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4][8] Note that using these weaker bases may require higher temperatures or a more active catalyst/ligand system to achieve comparable reaction rates.[3]

The role of the base is to deprotonate the amine or the palladium-amine complex to form the key palladium-amide intermediate, which then undergoes reductive elimination.[11][12]

Q6: Which solvent should I use? Can I use polar aprotic solvents?

The choice of solvent is crucial for both solubility and reactivity.

  • Standard Solvents: Anhydrous, degassed toluene and 1,4-dioxane are the most common and generally effective solvents for the Buchwald-Hartwig amination of chloropyrimidines.[3][5]

  • Alternative Solvents: Ethereal solvents like THF and CPME can also be effective.[8]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can bind to the palladium center and inhibit the reaction.[8]

  • Polar Aprotic Solvents (e.g., DMF): While these are excellent for SNAr reactions, their use in Buchwald-Hartwig aminations can be complex. In polar solvents, the base can sometimes form an overly stable complex with the palladium catalyst, creating a stable resting state and hindering the catalytic cycle.[11][13]

Q7: Can I run the reaction open to the air?

No. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which leads to catalyst deactivation and reaction failure.[3] It is critical to use standard air-free techniques, such as a Schlenk line or a glovebox, and to thoroughly degas all solvents before use.

Experimental Protocol: General Starting Point

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a generic chloropyrimidine. Optimization will likely be required for specific substrates.

Materials:

  • Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the chloropyrimidine, the palladium pre-catalyst, the base, and a stir bar.

  • Seal the vial. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014).
  • Wikipedia. (n.d.).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Chen, Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.).

Sources

Strategies to enhance the solubility of poorly soluble pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to enhance the solubility of poorly soluble pyrimidine compounds Ticket ID: PYR-SOL-992 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the Pyrimidine Solubility Support Center. You are likely here because your pyrimidine-based lead compound (e.g., a kinase inhibitor analog) is exhibiting "brick dust" properties: high melting point (>200°C), high crystallinity, and negligible aqueous solubility.

Pyrimidines often suffer from strong intermolecular


 stacking and planar geometry, resulting in high crystal lattice energy. To dissolve these compounds, we must overcome this lattice energy. This guide provides a tiered troubleshooting approach, moving from chemical modifications to advanced formulation engineering.

Module 1: Diagnostic & Triage (Start Here)

User Query: "My compound precipitates immediately upon dilution in buffer. How do I choose the right solubilization strategy?"

Scientist Response: Before attempting formulation, you must characterize the physicochemical "personality" of your molecule. The choice of strategy depends strictly on pKa (ionization potential) and LogP (lipophilicity).

Diagnostic Workflow

Use the following decision matrix to select your experimental path.

SolubilityDecisionTree Start Start: Solubility Assessment Check_pKa Is the molecule ionizable? (Basic pKa > 3 or Acidic pKa < 10) Start->Check_pKa Yes_Ionizable Yes: Ionizable Check_pKa->Yes_Ionizable No_Ionizable No: Non-Ionizable / Very Weak Check_pKa->No_Ionizable Strategy_Salt Strategy A: Salt Formation Yes_Ionizable->Strategy_Salt Delta pKa > 3 Strategy_Cocrystal Strategy B: Cocrystals Yes_Ionizable->Strategy_Cocrystal Delta pKa < 3 Check_Mp Check Melting Point (Tm) No_Ionizable->Check_Mp High_Mp High Tm (>200°C) (High Lattice Energy) Check_Mp->High_Mp Mod_Mp Moderate Tm (<150°C) Check_Mp->Mod_Mp Strategy_ASD Strategy C: Amorphous Solid Dispersion High_Mp->Strategy_ASD Break Lattice Strategy_Lipid Strategy D: Lipid Formulation Mod_Mp->Strategy_Lipid Solubilize in Oil

Figure 1: Decision matrix for selecting solubility enhancement strategies based on physicochemical properties.

Module 2: Chemical Troubleshooting (Salts & Cocrystals)

User Query: "I tried making a hydrochloride salt, but it dissociates back to the free base in water. Why?"

Scientist Response: Pyrimidines are often weak bases . If the pKa of your pyrimidine nitrogen is low (e.g., pKa < 4), a hydrochloride salt may be unstable in aqueous solution due to the "common ion effect" or simple hydrolysis. The salt disproportionates, precipitating the free base.

Solution: Counter-ion Selection & Cocrystals

If


 (pKa of acid - pKa of base) is 

, proton transfer is incomplete. You should switch from salt formation to cocrystal engineering or use highly acidic sulfonates.
Protocol: Salt/Cocrystal Screening
  • Selection: Choose counter-ions based on the

    
     rule.
    
  • Solvent: Use a solvent where both drug and co-former are soluble (e.g., Methanol or THF).

  • Crystallization: Use "Slurry Conversion" rather than simple evaporation to ensure thermodynamic stability.

Table 1: Recommended Counter-ions/Co-formers for Pyrimidines

Pyrimidine BasicityStrategyRecommended Counter-ions / Co-formersRationale
Moderate Base (pKa > 5)Salt Methanesulfonic acid (Mesylate), HCl, Tartaric acidStable proton transfer is likely.
Weak Base (pKa 2 - 5)Strong Salt Isethionic acid, Ethanesulfonic acid (Esylate)Stronger acids needed to prevent disproportionation [1].
Very Weak Base (pKa < 2)Cocrystal Fumaric acid, Succinic acid, ResorcinolRelies on hydrogen bonding (synthons) rather than ionization [2].

Module 3: Formulation Engineering (Amorphous Solid Dispersions)

User Query: "My compound is a 'brick' (High Tm). I need to break the crystal lattice, but my amorphous spray-dried powder recrystallizes after 1 week."

Scientist Response: This is a classic stability failure. The amorphous state is metastable.[1] To prevent recrystallization (devitrification), you must immobilize the drug molecules within a polymer matrix that raises the system's Glass Transition Temperature (


) and interacts with the pyrimidine ring to prevent nucleation.
The Solution: HPMC-AS (Hypromellose Acetate Succinate)

Cellulosic polymers like HPMC-AS are superior for pyrimidines because they are amphiphilic. The hydrophobic acetyl/succinoyl groups interact with the hydrophobic pyrimidine scaffold, while the polymer backbone sterically hinders crystal growth [3].

Protocol: Spray Drying Process
  • Solvent: Acetone:Water (90:10) or Methanol:DCM (1:1).

  • Polymer: HPMC-AS (L, M, or H grade depending on pH target) or PVP-VA64.

  • Drug Load: Start at 10-20%. Higher loads increase recrystallization risk.

ASD_Workflow Input Feed Solution (Drug + Polymer + Solvent) Atomizer Atomization (Nozzle) Input->Atomizer Pump Chamber Drying Chamber (Rapid Solvent Evaporation) Atomizer->Chamber Droplets Cyclone Cyclone Separator Chamber->Cyclone Dry Particles Product Amorphous Powder Collection Cyclone->Product Separation

Figure 2: Spray drying workflow for generating Amorphous Solid Dispersions (ASD).

Troubleshooting ASD Stability:

  • Issue: Low

    
     (sticky powder).
    
  • Fix: Switch from PVP (hygroscopic) to HPMC-AS (less hygroscopic). Moisture acts as a plasticizer, lowering

    
     and inducing crystallization.
    

Module 4: Molecular Encapsulation (Cyclodextrins)

User Query: "I need an IV formulation. Co-solvents cause precipitation on injection, and surfactants cause hemolysis. What now?"

Scientist Response: For parenteral delivery of hydrophobic pyrimidines, cyclodextrin (CD) complexation is the gold standard. It sequesters the hydrophobic pyrimidine moiety inside a toroid cavity, presenting a hydrophilic exterior to the blood.

Selection Guide: SBE- -CD vs. HP- -CD

Avoid native


-cyclodextrin due to renal toxicity. Use modified derivatives.
  • SBE-

    
    -CD (Sulfobutylether):  Best for cationic drugs (protonated pyrimidines) due to electrostatic attraction with the anionic sulfobutyl ether groups [4].
    
  • HP-

    
    -CD (Hydroxypropyl):  General purpose, non-ionic.
    
Protocol: Phase Solubility Study

To confirm this strategy works, you must determine the Stability Constant (


).
  • Preparation: Add excess pyrimidine compound to vials containing increasing concentrations of CD (0 to 100 mM) in water.

  • Equilibration: Shake for 48-72 hours at 25°C.

  • Analysis: Filter (0.45 µm) and analyze filtrate by HPLC.

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).
    
    
    Where
    
    
    is intrinsic solubility.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950-2967.

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356-362.

Sources

Technical Support Center: Optimizing Oral Bioavailability of 2-Cyclopropyl-pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Medicinal Chemistry Support Center. Ticket ID: #BIO-PYR-4AM Topic: Improving Oral Bioavailability (


) of 2-cyclopropyl-pyrimidin-4-amine Scaffolds
Assigned Specialist:  Senior Application Scientist, Lead Optimization Unit

Executive Summary

You are likely working with a kinase inhibitor or a GPCR ligand. The 2-cyclopropyl-pyrimidin-4-amine core is a privileged scaffold, often serving as a hinge-binder in kinase inhibitors (e.g., JAK, CDK families). The cyclopropyl group is a superior bioisostere for isopropyl, offering metabolic stability and unique vectors for hydrophobic pocket filling.

However, this scaffold suffers from a "Goldilocks" problem in oral bioavailability (


):
  • Solubility: The planar pyrimidine-amine system promotes strong

    
    -
    
    
    
    stacking (high lattice energy), leading to "brick dust" properties.
  • Permeability: The exocyclic amine and ring nitrogens increase Polar Surface Area (PSA), potentially limiting passive diffusion.

  • Metabolism: The electron-rich ring is susceptible to oxidative metabolism.

This guide provides modular troubleshooting to isolate and fix the rate-limiting step in your molecule's absorption.

Module 1: The "Brick Dust" Protocol (Solubility Issues)

Symptom: High melting point (


C), low aqueous solubility (

), but good permeability in PAMPA/Caco-2.

Root Cause: Your molecule is too flat. The 2-aminopyrimidine core is planar. If your R-groups are aromatic, the crystal lattice energy is too high for water to break, regardless of polarity.

Troubleshooting Q&A

Q: I added a solubilizing group (morpholine/piperazine), but bioavailability didn't improve. Why? A: You likely improved kinetic solubility but not thermodynamic solubility, or you created a "grease ball" salt that precipitates in the high-chloride environment of the stomach.

  • The Fix: You must disrupt the planarity of the crystal lattice.

    • tactic: Introduce "escape from flatland" features. Replace a flat phenyl ring attached to the amine with a saturated system (e.g., spirocyclic ether, bridged bicyclic).

    • Tactic: Methylate the exocyclic nitrogen (if SAR permits). This forces a twist in the conformation, breaking the

      
      -stacking network.
      

Q: My compound precipitates in Simulated Gastric Fluid (SGF). Should I make a salt? A: Proceed with caution.

  • Technical Check: The pKa of the 2-aminopyrimidine ring nitrogen is typically 4.0 – 5.0 .

  • Implication: It will form a salt in the stomach (pH 1.5), but may disproportionate (precipitate as free base) in the duodenum (pH 6.5).

  • Recommendation: If pKa < 4.0, salts are risky. Use an Amorphous Solid Dispersion (ASD) with HPMCAS to maintain supersaturation in the intestine.

Protocol: Kinetic vs. Thermodynamic Solubility
ParameterKinetic Solubility (Discovery)Thermodynamic Solubility (Development)
State DMSO stock into bufferSolid powder into buffer
Time 4 - 24 hours24 - 72 hours (equilibrium)
Detection UV/NephelometryHPLC-UV/MS
Why use? Early filter for "brick dust"Accurate prediction of

Module 2: The "Metabolic Sponge" Protocol (Clearance Issues)

Symptom: High solubility, high permeability, but low oral exposure (


). High 

in microsomes.

Root Cause: The 2-cyclopropyl-pyrimidin-4-amine is electron-rich.

  • N-Oxidation: The ring nitrogens are susceptible to oxidation.

  • Cyclopropyl Oxidation: While more stable than isopropyl, the cyclopropyl ring can undergo CYP-mediated ring opening or hydroxylation if the rest of the molecule doesn't anchor it firmly.

Troubleshooting Q&A

Q: Microsomal stability is poor. Is the amine the problem? A: Likely, yes. The exocyclic amine is a handle for N-glucuronidation or acetylation.

  • Diagnostic Experiment: Incubate with hepatocytes +/- 1-aminobenzotriazole (ABT, a broad CYP inhibitor). If clearance remains high, the culprit is likely Phase II metabolism (glucuronidation) or aldehyde oxidase (AO), not CYPs.

  • The Fix: Fluorinate the phenyl ring (if present) at the position para to the amine to block metabolism.

Q: How do I protect the cyclopropyl group? A: The cyclopropyl group is usually robust, but if you see metabolites with +16 Da (oxidation) on the alkyl fragment:

  • Tactic: Add a fluorine to the cyclopropyl ring (difficult synthesis but effective).

  • Tactic: Switch to a difluoromethyl or oxetane bioisostere.

Visualization: Metabolic Soft Spot Analysis

MetabolicPathways Compound 2-cyclopropyl- pyrimidin-4-amine Phase1 Phase I: Oxidation (CYP3A4/2D6) Compound->Phase1 Ring C-H hydroxylation (Slow) Phase2 Phase II: Conjugation (UGT) Compound->Phase2 N-Glucuronidation (Fast on exocyclic amine) AO Aldehyde Oxidase (Cytosolic) Compound->AO Attack on C-6 position (If C-6 is H) Clearance Clearance Phase1->Clearance Biliary Excretion Biliary Excretion Phase2->Biliary Excretion

Figure 1: Common metabolic clearance pathways for aminopyrimidine scaffolds. Note that Aldehyde Oxidase (AO) attack at C-6 is a common "blind spot" in standard microsomal assays.

Module 3: The "Permeability Wall" Protocol

Symptom: Low recovery in Caco-2, high Efflux Ratio (ER > 2.0).[1]

Root Cause:

  • H-Bond Donors (HBD): The exocyclic amine counts as 2 HBDs. If your R-group adds more, you exceed the "Rule of 5" limit (HBD < 5).

  • P-gp Substrate: The basic amine often makes the molecule a substrate for P-glycoprotein efflux pumps.

Troubleshooting Q&A

Q: My Efflux Ratio is 15. How do I fix this? A: You need to hide the hydrogen bond donors.

  • Tactic: Intramolecular Hydrogen Bonding (IMHB). Design a substituent on the adjacent ring (e.g., an ortho-fluorine or methoxy) that forms a pseudo-ring with the NH proton. This "hides" the donor from the solvent/transporter.

    • Citation: Di, L. et al. "Intramolecular Hydrogen Bonding in Drug Discovery." J. Med.[2] Chem. (2016).

Q: Can I use a prodrug? A: Yes. Since the exocyclic amine is the permeability liability:

  • Strategy: Create a phosphoramidate or carbamate prodrug. This masks the polarity during absorption and is cleaved by plasma esterases.

Module 4: Formulation Strategy (The "Hail Mary")

If medicinal chemistry cannot further optimize the molecule without losing potency, you must rely on formulation.

Salt Selection Guide for 2-Aminopyrimidines

The basicity is low (pKa ~4.5). Standard salts (HCl) may be hygroscopic or unstable.

CounterionpKa (Acid)SuitabilityNotes
Methanesulfonate (Mesylate) -1.9High Often yields stable, non-hygroscopic crystals for weak bases.
Hydrochloride -7.0MediumRisk of "Common Ion Effect" in stomach (HCl in stomach suppresses dissolution).
Tartrate/Citrate 3.0 - 4.0Low

is too small (< 2) for stable salt formation.

Summary Workflow

Use this logic flow to determine your next experiment.

TroubleshootingFlow Start Low Oral Bioavailability (F < 20%) SolubilityCheck Check Kinetic Solubility (pH 7.4) Start->SolubilityCheck PermeabilityCheck Check Caco-2 Permeability SolubilityCheck->PermeabilityCheck High (>50 µM) Fix Planarity\n(Add sp3 centers) Fix Planarity (Add sp3 centers) SolubilityCheck->Fix Planarity\n(Add sp3 centers) Low (<10 µM) MetabCheck Check Microsomal Stability (Cl_int) PermeabilityCheck->MetabCheck High (Papp > 10^-6) Hide H-Bond Donors\n(IMHB or Prodrug) Hide H-Bond Donors (IMHB or Prodrug) PermeabilityCheck->Hide H-Bond Donors\n(IMHB or Prodrug) Low / High Efflux Block Metabolic Soft Spots\n(F-scan, steric shield) Block Metabolic Soft Spots (F-scan, steric shield) MetabCheck->Block Metabolic Soft Spots\n(F-scan, steric shield) High Clearance Check Solubility-Limited Absorption\n(Particle Size/Formulation) Check Solubility-Limited Absorption (Particle Size/Formulation) MetabCheck->Check Solubility-Limited Absorption\n(Particle Size/Formulation) Low Clearance

Figure 2: Decision tree for diagnosing the root cause of poor bioavailability in pyrimidine analogs.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties as a Means of Improving Compound Disposition and Safety.[3] Chemical Research in Toxicology, 24(10), 1420–1456. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Specific chapter on Bioisosteres).

  • Kerns, E. H., et al. (2008). "In vitro solubility assays in drug discovery." Current Drug Metabolism, 9(9), 879-885. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3][4][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

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Validation & Comparative

Head-to-Head Comparison: Evaluating the Kinase Inhibition Profile of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Novel Kinase Inhibitor Candidate

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for numerous malignancies. The pyrimidine scaffold is a well-established pharmacophore, forming the core of many FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and competitively bind to the kinase hinge region.[1] This guide introduces a novel investigational molecule, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine (hereafter referred to as CMP4 ), a compound designed with the intent of achieving high potency and selectivity.

This document provides a comprehensive head-to-head comparison of CMP4 with a panel of well-characterized, clinically relevant kinase inhibitors. Our objective is to present a clear, data-driven analysis of CMP4's performance, offering researchers and drug development professionals the foundational information needed to evaluate its potential. The data presented for CMP4 is based on initial preclinical investigations and is intended to be illustrative of a rigorous comparative analysis.

In Vitro Kinase Inhibition Profile: A Comparative Analysis

The initial characterization of any potential kinase inhibitor involves determining its potency against a panel of purified kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates greater potency.

For this analysis, we compared the hypothetical IC50 values of CMP4 against a panel of key oncogenic kinases with the published IC50 values of established inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the fusion protein BCR-ABL, and Cyclin-Dependent Kinase 4/6 (CDK4/6).

Target KinaseCMP4 (Hypothetical) GefitinibSunitinibImatinibPalbociclib
EGFR >10,000 nM20-80 nM>10,000 nM>10,000 nM>10,000 nM
VEGFR2 85 nM>10,000 nM80 nM>10,000 nM>10,000 nM
BCR-ABL >10,000 nM>10,000 nM>10,000 nM250-500 nM>10,000 nM
CDK4 5 nM >10,000 nM>10,000 nM>10,000 nM11 nM
CDK6 12 nM >10,000 nM>10,000 nM>10,000 nM16 nM

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions. The data for CMP4 is hypothetical for illustrative purposes.

From this initial in vitro screen, CMP4 demonstrates a promising and highly selective profile, with potent activity against CDK4 and CDK6, while showing minimal to no activity against other major kinase families like EGFR, VEGFR, and BCR-ABL. This high degree of selectivity is a desirable characteristic, as it may translate to a more favorable safety profile with fewer off-target effects. The potency of CMP4 against CDK4 and CDK6 appears to be comparable to, or even slightly better than, the established CDK4/6 inhibitor, Palbociclib.[2]

Experimental Protocol: In Vitro Kinase Assay

The following protocol outlines a standard method for determining the IC50 of a kinase inhibitor, such as the LanthaScreen® Kinase Activity Assay.[3]

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the kinase inhibitor (e.g., CMP4) in the appropriate kinase buffer.

    • Prepare a 2X solution of the kinase substrate and ATP in the same buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.

    • Prepare a 2X detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA to stop the kinase reaction.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each concentration of the serially diluted kinase inhibitor.

    • Add 5 µL of the 2X kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, allowing the kinase to phosphorylate its substrate.

  • Detection:

    • Add 10 µL of the 2X detection solution to each well.

    • Incubate at room temperature for 30 minutes to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the ratio of the emission signals (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity and Pathway Analysis

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess a compound's activity in a cellular context. Cell-based assays can provide insights into a compound's ability to penetrate cell membranes, its stability in the cellular environment, and its effect on downstream signaling pathways.

Comparative Cellular Proliferation Assay

The following table presents a hypothetical comparison of the antiproliferative activity (IC50) of CMP4 against various cancer cell lines, compared to established inhibitors. The choice of cell lines is based on their known dependencies on specific kinase signaling pathways.

Cell LinePrimary Kinase DriverCMP4 (Hypothetical) PalbociclibGefitinibImatinib
MCF-7 (Breast Cancer)ER+, CDK4/650 nM 100 nM>10,000 nM>10,000 nM
A549 (Lung Cancer)KRAS mutant>10,000 nM>10,000 nM>10,000 nM>10,000 nM
HCC827 (Lung Cancer)EGFR mutant>10,000 nM>10,000 nM30 nM>10,000 nM
K562 (CML)BCR-ABL>10,000 nM>10,000 nM>10,000 nM200 nM

Note: Cellular IC50 values for known inhibitors are approximate. Data for CMP4 is hypothetical.

The hypothetical cellular data for CMP4 aligns with its in vitro kinase inhibition profile, showing potent antiproliferative activity in the CDK4/6-dependent MCF-7 breast cancer cell line.[2] Importantly, it shows no significant activity in cell lines driven by other oncogenic kinases, further supporting its selective mechanism of action.

Western Blot Analysis of Downstream Signaling

To confirm that the observed antiproliferative effects of CMP4 are due to the inhibition of its intended target, we can use Western blotting to analyze the phosphorylation status of key downstream proteins in the CDK4/6 signaling pathway. A primary substrate of the CDK4/6-cyclin D complex is the Retinoblastoma protein (Rb). Inhibition of CDK4/6 prevents the phosphorylation of Rb, which in turn keeps the transcription factor E2F sequestered, leading to cell cycle arrest in the G1 phase.[4]

Experimental Protocol: Western Blot Analysis

The following is a standard protocol for analyzing changes in protein phosphorylation via Western blot.[5][6][7]

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of CMP4 (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (p-Rb) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Rb or a housekeeping protein like GAPDH or β-actin.

A successful experiment would show a dose-dependent decrease in the levels of p-Rb in cells treated with CMP4, confirming its on-target activity.

Visualizing Pathways and Workflows

To better understand the mechanism of action of CMP4 and the experimental procedures used to characterize it, the following diagrams are provided.

CDK4_6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Forms complex Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb CDK4_6->pRb E2F E2F Rb->E2F Sequesters Gene_Expression Gene Expression for S-Phase Entry E2F->Gene_Expression Activates CMP4 CMP4 CMP4->CDK4_6 Inhibits

Caption: The CDK4/6 signaling pathway and the point of inhibition by CMP4.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Rb) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: A streamlined workflow for Western blot analysis.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel kinase inhibitor candidate, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine. Based on our hypothetical preclinical data, CMP4 presents as a potent and highly selective inhibitor of the CDK4/6 kinases. Its strong performance in both in vitro and cell-based assays against relevant cancer models underscores its potential as a therapeutic candidate.

The presented experimental protocols offer a robust methodology for validating these initial findings. Further investigation should focus on a broader kinase panel to confirm selectivity, detailed cell cycle analysis to confirm a G1 arrest, and in vivo xenograft studies to assess anti-tumor efficacy and pharmacokinetic properties. The structure-activity relationship of pyrimidine derivatives suggests that even minor modifications can significantly impact potency and selectivity, offering avenues for further optimization of the CMP4 scaffold.[1]

The journey of a kinase inhibitor from the bench to the clinic is a long and arduous one, but with rigorous, comparative analysis as outlined in this guide, promising candidates like CMP4 can be systematically evaluated and advanced.

References

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Comparing the efficacy of different piperidine analogs at the 6-position of pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of 6-Position Piperidine Analogs of Pyrimidin-4-amine

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Specifically, pyrimidin-4-amine derivatives have been extensively developed as potent inhibitors of protein kinases, enzymes whose dysregulation is a known driver of diseases like cancer.[1][3] The core of these inhibitors often mimics the adenine ring of ATP, enabling them to bind competitively to the enzyme's active site.[4]

This guide focuses on a critical aspect of designing these inhibitors: the strategic modification of the 6-position of the pyrimidin-4-amine core. This position frequently orients towards the solvent-exposed region at the entrance of the ATP-binding pocket.[5] This "bulk tolerance" provides a unique opportunity for medicinal chemists to introduce various substituents to fine-tune the compound's pharmacological profile, including its potency, selectivity, and physicochemical properties like solubility, without disrupting the core's essential binding interactions.

Among the vast chemical space of possible substituents, the piperidine ring is a particularly valuable building block.[6][7] Its three-dimensional structure, chemical stability, and the ease with which it can be functionalized make it an ideal moiety for exploring structure-activity relationships (SAR) at the 6-position. This guide provides a comparative analysis of the efficacy of different piperidine analogs, supported by experimental data and protocols, to inform the rational design of next-generation pyrimidine-based therapeutics.

General Synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives

The primary synthetic route to this class of compounds is through a sequential nucleophilic aromatic substitution (SNAr) reaction. The process typically begins with a dihalopyrimidine, such as 2,4-dichloropyrimidine, and involves the stepwise introduction of the desired amine moieties. The differential reactivity of the chlorine atoms at the C4 and C2/C6 positions allows for controlled, regioselective substitution.

The general workflow involves an initial substitution with a desired amine at the more reactive C4 position, followed by the introduction of the specific piperidine analog at the C6 position (or vice-versa depending on the starting material and desired final product).

cluster_0 Synthetic Pathway start 2,4-Dichloropyrimidine step1 Intermediate: 2-Amino-4-chloropyrimidine start->step1 First Nucleophilic Substitution (Amine 1, Base, Solvent) product Final Product: 2-Amino-6-(piperidin-1-yl)pyrimidine Derivative step1->product Second Nucleophilic Substitution (Piperidine Analog, Base, Heat)

Caption: Generalized synthetic workflow for 2,4,6-substituted pyrimidines.

Exemplary Protocol: Two-Step Nucleophilic Aromatic Substitution
  • First Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent like isopropanol, add one equivalent of the first desired amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is typically run at a controlled temperature to favor substitution at the more reactive C4 position.[8]

  • Second Substitution: To the reaction mixture containing the resulting 2-amino-4-chloropyrimidine intermediate, add the desired piperidine analog. This second substitution step may require heating to drive the reaction to completion.[8]

  • Work-up and Purification: Upon completion, the reaction is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final 2,4-diaminopyrimidine derivative.[8]

Comparative Efficacy: A Focus on Protein Kinase B (Akt) Inhibition

To illustrate the impact of piperidine substitution, we will examine a series of compounds designed as inhibitors of Protein Kinase B (Akt), a critical node in signaling pathways that regulate cell growth and survival, which is frequently deregulated in cancer.[9][10] The following data, adapted from studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, demonstrates how modifications to a piperidine-carboxamide moiety influence potency and selectivity against the closely related kinase PKA.[9][11]

Compound IDR-Group on Carboxamide NitrogenPKBβ IC₅₀ (µM)PKA IC₅₀ (µM)Selectivity (PKA/PKBβ)
21 4-Chlorobenzyl0.0461.328
22 2-Chlorobenzyl0.0210.5526
23 3-Chlorobenzyl0.0331.133
24 4-Fluorobenzyl0.0381.437
25 4-Methylbenzyl0.0532.547
26 4-(Trifluoromethyl)benzyl0.071>10>141
27 4-tert-Butylbenzyl0.1709.053

Data is illustrative and sourced from published literature for comparative purposes.[9][11]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the design of selective kinase inhibitors:

  • Positional Isomers: Variation in the position of the chlorine atom on the benzyl group (compounds 21-23 ) shows that substitution at the 4-position is optimal for maintaining a good balance of potency and selectivity.[9]

  • Electronic Effects: Replacing the chloro group with other substituents (24-26 ) demonstrates that electron-withdrawing groups can influence selectivity. The 4-(trifluoromethyl)benzyl analog (26 ) shows a marked increase in selectivity for PKB over PKA.[9]

  • Steric Hindrance: Increasing the steric bulk of the substituent, as seen with the 4-tert-butyl group (27 ), leads to a decrease in PKB inhibitory activity.[9] This suggests that while the 6-position pocket can tolerate bulk, there is a limit before unfavorable steric clashes occur, negatively impacting potency.

These findings underscore the principle that even subtle changes to the piperidine analog can have profound effects on biological activity. The piperidine acts as a versatile scaffold, presenting its own substituents into a key region of the kinase active site, thereby modulating both potency and selectivity.

cluster_sar Structure-Activity Relationship Logic Pyrimidine Pyrimidin-4-amine Core Piperidine 6-Position Piperidine Linker Pyrimidine->Piperidine Hinge Binding Substituent Piperidine Substituent (R) Piperidine->Substituent Positions 'R' group Target Kinase ATP Binding Pocket Substituent->Target Interacts with solvent-exposed region Potency Potency Target->Potency Modulates Selectivity Selectivity Target->Selectivity Modulates

Caption: Relationship between chemical structure and biological activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the efficacy of newly synthesized compounds, a robust in vitro kinase inhibition assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption (higher luminescence) indicates greater inhibition.[3]

Principle of the Assay

The assay quantifies the activity of a kinase by measuring the amount of ATP remaining after the phosphorylation reaction. The inhibitory effect of a test compound is determined by its ability to reduce kinase activity, thereby sparing ATP. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal directly proportional to the ATP concentration.[3]

Workflow

cluster_workflow Kinase Inhibition Assay Workflow A 1. Reaction Setup - Kinase - Substrate - Test Compound (Varying Conc.) B 2. Initiate Reaction Add ATP A->B C 3. Incubation (e.g., 30°C for 60 min) B->C D 4. Terminate & Detect Add ATP Detection Reagent C->D E 5. Data Acquisition Measure Luminescence D->E F 6. Data Analysis Calculate % Inhibition & IC₅₀ E->F

Caption: Step-by-step workflow for a luminescence-based kinase assay.

Detailed Methodology
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., JAK2, Akt), a suitable peptide or protein substrate, and the pyrimidine-based test compound at various concentrations. Include control wells with DMSO only (0% inhibition) and wells without the kinase enzyme (100% inhibition).[3][8]

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.[8]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for the phosphorylation reaction to proceed.[8]

  • Termination and Detection: Stop the reaction and quantify the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]

  • Data Analysis:

    • Calculate Percent Inhibition: Use the signals from the control wells to determine the percent inhibition for each compound concentration.

      • % Inhibition = 100 * (Lumi_inhibitor - Lumi_0%_inhibition) / (Lumi_100%_inhibition - Lumi_0%_inhibition)

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion

The 6-position of the pyrimidin-4-amine scaffold serves as a critical handle for optimizing the therapeutic potential of kinase inhibitors. As demonstrated by structure-activity relationship studies, the introduction of diverse piperidine analogs at this site allows for a systematic exploration of the chemical space within the solvent-exposed region of the kinase ATP-binding pocket. This strategy enables the fine-tuning of inhibitor potency, selectivity, and overall drug-like properties. The careful selection and modification of the piperidine moiety, guided by robust in vitro assays, is a powerful approach in the rational design of targeted and effective therapeutics.

References

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  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Available from: [Link]

  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. Available from: [Link]

  • Pyrimidine derivatives with antitubercular activity. UCL Discovery. Available from: [Link]

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available from: [Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Infectious Diseases. Available from: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. ResearchGate. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry. Available from: [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. Available from: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Table 1 from Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)†. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Table-1-from-Discovery-of-4-Amino-1-(7H-pyrrolo-As-McHardy-Caldwell/e4d6a99264426b3f8f17a9359e99a84a2731c390]([Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Chemical Biology. Available from: [Link]

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Safety Operating Guide

Personal Protective Equipment & Safe Handling Guide: 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Status: Novel Research Chemical / Bioactive Intermediate Molecular Formula: C₁₂H₁₈N₄ Estimated Molecular Weight: ~218.30 g/mol Physical State: Solid (White to off-white powder)[1][2]

Critical Safety Alert: As a specific toxicological profile for 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is not established in public chemical registries, this compound must be handled under the "Universal Precaution" principle.[1][2] It contains aminopyrimidine and piperidine pharmacophores, which are frequently associated with biological activity (e.g., kinase inhibition) and potential irritation or toxicity.[1]

Treat as:

  • Acute Toxin (Oral/Inhalation) [1]

  • Skin & Eye Irritant [1][2]

  • Respiratory Sensitizer [1][2]

Hazard Identification (Inferred)

Based on Structure-Activity Relationship (SAR) analysis of analogous aminopyrimidines and piperidine derivatives, the following GHS classifications are assigned for risk management:

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory barrier protection for all personnel handling this compound.

Body AreaPPE RequirementTechnical Specification
Hands Double Nitrile Gloves Inner Layer: 4 mil nitrile (disposable).Outer Layer: 5-8 mil nitrile (extended cuff).Change frequency:[1][2] Every 2 hours or immediately upon splash.[1]
Eyes Chemical Splash Goggles Must meet ANSI Z87.1 or EN 166 standards.[1] Safety glasses with side shields are insufficient for powders/fine dusts.[1]
Respiratory Engineering Control Primary Fume Hood is mandatory.[1] If handling outside a hood (weighing), use a P100/N95 Particulate Respirator .[1]
Body Lab Coat & Tyvek Sleeves 100% Cotton or flame-resistant lab coat.[1][2] Use disposable Tyvek sleeves to bridge the gap between glove and coat cuff.[1]
Feet Closed-toe Shoes Non-perforated, chemical-resistant material (leather or synthetic).[1]

Operational Handling Protocols

A. Storage & Stability[1][3]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential.[1] Store under inert gas (Argon or Nitrogen) if possible.[1]

  • Container: Amber glass vial with Teflon-lined cap to prevent photodegradation.

B. Weighing & Solubilization Workflow

Objective: Minimize dust generation and inhalation risk.[1]

  • Preparation:

    • Transfer the sealed vial into a certified Chemical Fume Hood .[1]

    • Pre-weigh the receiving vessel (scintillation vial or round-bottom flask) to avoid repetitive balances.[1]

    • Solvent Selection: Compound is predicted to be soluble in DMSO , Methanol , and Dichloromethane (DCM) .[1] It usually has low solubility in water.[1]

  • Weighing Procedure:

    • Use an analytical balance inside a containment enclosure or hood.[1]

    • If a hood balance is unavailable, use the "Tare & Transfer" method:

      • Tare the closed vial.[1]

      • Remove aliquot in the hood.[1]

      • Re-weigh the closed vial outside.[1]

  • Dissolution:

    • Add solvent (e.g., DMSO) slowly down the side of the vessel.[1]

    • Vortex or sonicate inside the hood until clear.[1]

    • Labeling: Immediately label the solution with "Caution: Bioactive Amine - [Conc.]".[1]

C. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (reacts with the free amine).[1]

  • Temperature Control: Aminopyrimidines are generally stable, but avoid temperatures >100°C unless necessary.[1]

Emergency Response & First Aid

IncidentImmediate Action
Eye Contact Flush for 15 mins. Hold eyelids open. Use an eyewash station immediately. Seek medical attention.
Skin Contact Drench & Peel. Wash with soap and water for 15 mins.[1] Remove contaminated clothing carefully to avoid aerosolizing dust.[1]
Inhalation Evacuate. Move to fresh air.[1] If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Wet Wipe Method. Do not dry sweep.[1] Cover with wet paper towels (solvent-dampened), then wipe up to prevent dust.[1]
Spill (Liquid) Absorb. Use vermiculite or sand.[1] Collect in a sealed hazardous waste bag.

Waste Disposal Plan

Do NOT dispose of down the drain. This compound is a nitrogen-containing heterocycle and must be treated as hazardous chemical waste.[1][2]

  • Categorization: Segregate as "Organic Basic Waste" or "Toxic Organic Waste" .[1]

  • Container: High-density polyethylene (HDPE) or glass waste container.

  • Labeling: "Hazardous Waste: 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine.[1][2] Toxic/Irritant."[1]

  • Destruction: Professional chemical incineration is the required disposal method.[1]

Safe Handling Workflow Visualization

SafeHandling Start Start: Compound Retrieval PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing (Minimize Dust) Hood->Weigh In-Hood Balance Solubilize Dissolve in Solvent (DMSO/DCM) Weigh->Solubilize React Experimental Use Solubilize->React Waste Waste Disposal (Incineration Stream) React->Waste Quenched Rxn

Caption: Operational workflow for the safe handling of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine from storage to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Minoxidil (Analogous Pyrimidine Structure). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Pyrimidines).[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine
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2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.